1-(3,4-dimethylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole
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Overview
Description
1-(3,4-dimethylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is a chemical compound that belongs to the class of sulfonyl imidazoles This compound is characterized by the presence of a sulfonyl group attached to a phenyl ring, which is further connected to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole typically involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 2-phenyl-4,5-dihydro-1H-imidazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dimethylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfinyl derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
1-(3,4-dimethylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in enzymes, leading to inhibition of enzyme activity. This compound may also interact with cellular pathways involved in inflammation and cancer, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[(3,4-dimethylphenyl)sulfonyl]piperazine
- 1-[(3,4-dimethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine
Uniqueness
1-(3,4-dimethylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is unique due to its specific structural features, such as the combination of a sulfonyl group with an imidazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-13-8-9-16(12-14(13)2)22(20,21)19-11-10-18-17(19)15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXOPYSIJHTWWQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN=C2C3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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